![molecular formula C16H19NO4 B7590115 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid, also known as EMBI, is a novel small molecule with potential therapeutic applications. EMBI has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties.
Wirkmechanismus
The mechanism of action of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and fibrosis. 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid also inhibits the TGF-β pathway, which is involved in fibrosis.
Biochemical and Physiological Effects
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent fibrosis. In vivo studies have shown that 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can reduce tumor growth, inflammation, and fibrosis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its ability to inhibit multiple signaling pathways involved in cancer cell growth, inflammation, and fibrosis. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one limitation of using 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in research and clinical applications. One direction is to investigate the potential use of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in combination with other drugs for the treatment of cancer, inflammation, and fibrosis. Another direction is to investigate the potential use of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid and to optimize its pharmacological properties for clinical use.
Synthesemethoden
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(2-ethylmorpholin-4-yl)ethanone with 2-hydroxybenzaldehyde, followed by cyclization and oxidation steps. The final product is obtained as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In vitro and in vivo studies have shown that 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent fibrosis in animal models.
Eigenschaften
IUPAC Name |
5-[(2-ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-13-10-17(5-6-20-13)9-11-3-4-14-12(7-11)8-15(21-14)16(18)19/h3-4,7-8,13H,2,5-6,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNOSDDQYLIWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.